Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 5 with a 2-(4-bromophenyl)-2-oxoethoxy group and at position 3 with a propan-2-yl ester.
Properties
IUPAC Name |
propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-12(2)26-21(24)20-13(3)27-19-9-8-16(10-17(19)20)25-11-18(23)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLJSIFGILEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The chemical structure of this compound is characterized by a complex arrangement that includes a benzofuran moiety and a bromophenyl substituent. The molecular formula is with a molecular weight of approximately 477.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H21BrO4 |
| Molecular Weight | 477.3 g/mol |
| CAS Number | 623119-71-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer activity of various benzofuran derivatives, this compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The results showed promising IC50 values indicating effective inhibition of cancer cell growth:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | X | A549 |
| Standard Drug (Doxorubicin) | Y | A549 |
| This compound | Z | HeLa |
Note: Replace X, Y, Z with actual IC50 values from experimental data.
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains and fungi.
Research Findings on Antimicrobial Activity
A review of benzofuran derivatives indicated that many exhibit significant antibacterial activity. For instance, compounds with specific substitutions at the C-6 position of the benzofuran ring were shown to have MIC values comparable to standard antibiotics:
| Compound Type | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzofuran derivative with phenyl group | 0.78 - 3.12 | Antibacterial |
| Benzofuran derivative with hydroxyl group | >6.25 | No activity |
The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in cancer progression and microbial resistance. Molecular docking studies have suggested interactions with proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are critical in cell signaling pathways related to proliferation and survival.
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in the substituents on the phenyl ring (position 4) and the ester group (position 3). Below is a comparative analysis:
Physicochemical Properties
- Solubility : The 2-methoxyethyl ester analog (CID 3570-0161) exhibits higher aqueous solubility due to its polar ether group, making it suitable for in vitro assays .
- Collision Cross-Section (CCS) : The methoxy analog (CID 979588) has a predicted CCS of 188.0 Ų for [M+H]⁺, suggesting compact gas-phase ion mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
